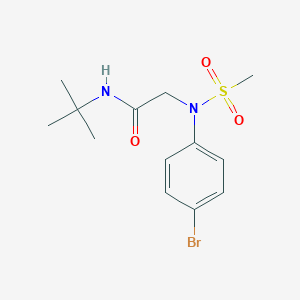
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of rheumatoid arthritis and systemic lupus erythematosus.
Wirkmechanismus
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the immune response, and BTK inhibition has been shown to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune diseases. In addition, BTK inhibition has been shown to reduce the production of autoantibodies, which are a hallmark of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide. One area of interest is the evaluation of this compound in additional autoimmune diseases, such as multiple sclerosis and type 1 diabetes. In addition, there is interest in exploring the potential of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide in combination with other therapies, such as immunomodulatory agents or biologics. Finally, there is ongoing research aimed at improving the pharmacokinetic properties of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, such as increasing its half-life or reducing the frequency of dosing.
Synthesemethoden
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide involves several steps, including the reaction of 4-bromoaniline with methylsulfonyl chloride to form 4-bromo-N-methylsulfonylaniline. This intermediate is then reacted with tert-butylacetamide to yield 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. These studies have shown that 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is able to effectively inhibit the activity of the target enzyme, Bruton's tyrosine kinase (BTK), which plays a key role in the immune response.
Eigenschaften
CAS-Nummer |
6196-77-6 |
|---|---|
Produktname |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
Molekularformel |
C13H19BrN2O3S |
Molekulargewicht |
363.27 g/mol |
IUPAC-Name |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
NSOCAMWJQFBDPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



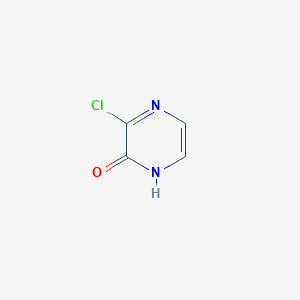
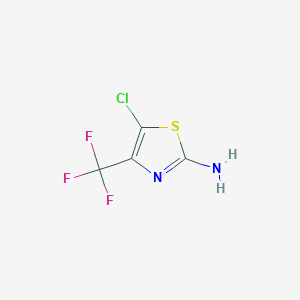
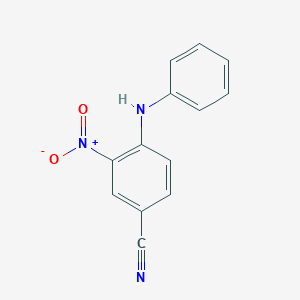
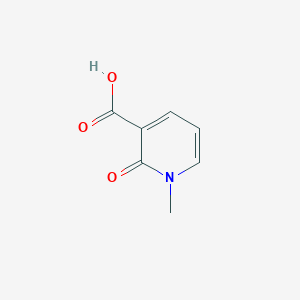
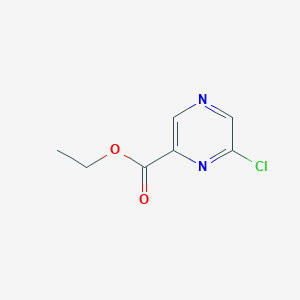
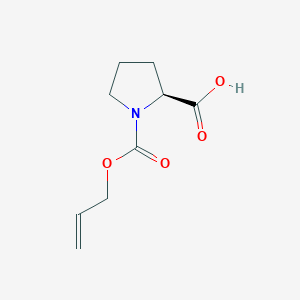
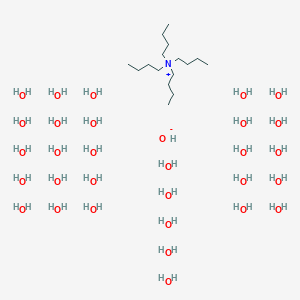
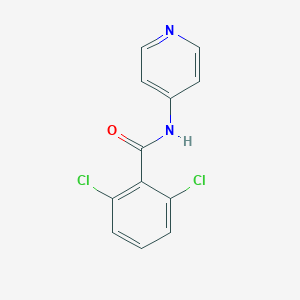
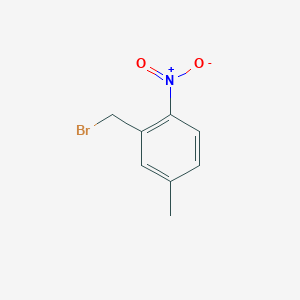
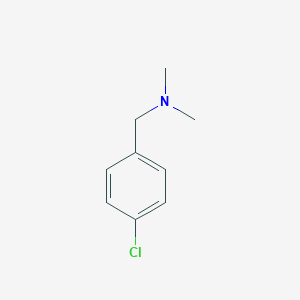
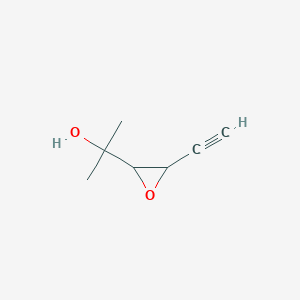
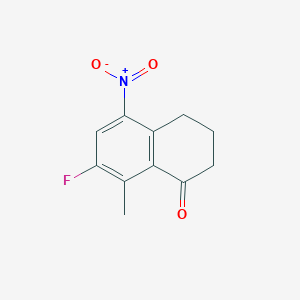
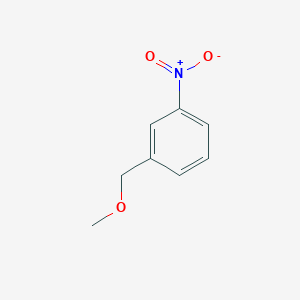
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)